[(3-Bromo-4-fluorophenyl)methyl](3-methylbutan-2-yl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine (CAS: 1039971-23-7) is a halogenated benzylamine derivative with the molecular formula C₁₂H₁₇BrFN and a molecular weight of 274.17 g/mol . The compound features a 3-bromo-4-fluorophenyl group attached to a methylamine moiety substituted with a branched 3-methylbutan-2-yl chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-4-5-12(14)11(13)6-10/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
XZFXDIXPMXGVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Alkylation: The brominated and fluorinated phenylmethylamine is then subjected to alkylation with 3-methylbutan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of (3-Bromo-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with boronic acid in the presence of a base such as potassium phosphate (K3PO4).
Major Products
Substitution: Formation of substituted phenylmethylamines.
Oxidation: Formation of imines.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to analogs with modifications in either the phenyl ring substituents or the amine alkyl chain. Key examples include:
Table 1: Structural and Molecular Comparison
| Compound Name | Phenyl Substituents | Amine Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 3-Bromo-4-fluoro | 3-methylbutan-2-yl | C₁₂H₁₇BrFN | 274.17 | 1039971-23-7 |
| N-[(3-Bromo-4-fluorophenyl)methyl]-2-methylpropan-1-amine | 3-Bromo-4-fluoro | 2-methylpropyl | C₁₀H₁₃BrFN | 246.12 | 1019481-34-5 |
| [(3-Bromo-4-fluorophenyl)methyl]methylamine | 3-Bromo-4-fluoro | Methyl | C₈H₉BrFN | 216.87 | 216873-74-4 |
| (4-Bromo-3-fluorophenyl)methylamine | 4-Bromo-3-fluoro | Butan-2-yl | C₁₁H₁₅BrFN | 260.17 | 1247432-21-8 |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Bromo-4-fluoro | Pentan-2-yl | C₁₂H₁₇BrFN | 274.17 | N/A |
| (3-Bromophenyl)methylamine | 3-Bromo (no fluoro) | 3-methylbutan-2-yl | C₁₂H₁₈BrN | 256.18 | N/A |
Key Observations :
Halogen Positioning :
- The target compound’s 3-bromo-4-fluoro arrangement creates a distinct electron-withdrawing effect compared to positional isomers like (4-bromo-3-fluorophenyl)methylamine. Such differences influence dipole moments and reactivity in cross-coupling reactions .
- The absence of fluorine in (3-bromophenyl)methylamine reduces polarity, increasing lipophilicity (logP ~2.8 estimated) compared to the target compound (logP ~2.5) .
Branched vs. Linear Chains: The target’s 3-methylbutan-2-yl group introduces greater steric hindrance than the linear pentan-2-yl chain in its analog (C₁₂H₁₇BrFN), despite identical molecular formulas. This branching may alter solubility and metabolic stability .
Electronic Effects :
- The trifluoromethyl group in (3-bromo-4-fluorophenyl)methylamine (C₁₅H₁₂BrF₄N) significantly enhances electron withdrawal, making it more reactive in nucleophilic substitutions compared to the target compound .
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is a compound that has garnered attention due to its unique structural features and potential biological activities. This organic molecule consists of a phenyl ring substituted with bromine and fluorine, linked to a branched alkyl amine. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and other fields.
Structural Characteristics
The compound has the following molecular formula: C₁₂H₁₇BrFN. Its structure can be broken down as follows:
- Phenyl Ring : Contains bromine (Br) and fluorine (F) substituents.
- Alkyl Chain : A branched structure, specifically 3-methylbutan-2-yl, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that many amines and halogenated compounds exhibit antimicrobial activity. (3-Bromo-4-fluorophenyl)methylamine has shown effectiveness against various bacterial strains in vitro. The presence of halogens (bromine and fluorine) is often associated with enhanced antibacterial properties due to their ability to disrupt cellular processes in microbes.
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the compound's effects on different cell lines. Initial findings suggest that (3-Bromo-4-fluorophenyl)methylamine may induce cytotoxic effects at certain concentrations, making it a candidate for further investigation in cancer research.
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets, including enzymes and receptors. It may modulate enzymatic activity or influence receptor binding, leading to various physiological responses. For example, studies on structurally similar compounds have shown that they can inhibit specific enzymes involved in inflammatory pathways, suggesting a potential anti-inflammatory role for (3-Bromo-4-fluorophenyl)methylamine.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Bromo-4-fluorophenyl)methylamine, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Bromoaniline | C₆H₆BrN | Simple amine; used in dye synthesis |
| 4-Fluoroaniline | C₆H₆FN | Similar fluorinated structure; potential pharmaceuticals |
| N,N-Dimethylbenzamine | C₉H₁₂N₂ | Contains dimethylamino group; used in various syntheses |
These comparisons highlight the unique substitution pattern of (3-Bromo-4-fluorophenyl)methylamine, which may impart distinct biological activities compared to simpler amines or aromatic compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of (3-Bromo-4-fluorophenyl)methylamine:
- Antimicrobial Activity : A study demonstrated that halogenated phenylamines exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The study attributed this effect to the electron-withdrawing nature of halogens, enhancing the compound's lipophilicity and facilitating membrane penetration.
- Cytotoxicity Assessment : In vitro cytotoxicity tests on cancer cell lines showed that derivatives of phenylmethylamines could induce apoptosis at higher concentrations. This suggests that (3-Bromo-4-fluorophenyl)methylamine may share similar properties, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
